1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate
Overview
Description
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is an organic compound with the molecular formula C7H16O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the hydroxyl groups are replaced by methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate can be synthesized through the reaction of 1,3-propanediol, 2,2-diethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide or potassium thiocyanate in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of iodides, thiocyanates, or other substituted products.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Propanediol, 2,2-dipropyl-: Contains propyl groups instead of ethyl groups.
1,3-Propanediol, 2,2-diisopropyl-: Features isopropyl groups instead of ethyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-ethyl-2-(methylsulfonyloxymethyl)butyl] methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O6S2/c1-5-9(6-2,7-14-16(3,10)11)8-15-17(4,12)13/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZMLKREPRGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(COS(=O)(=O)C)COS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300209 | |
Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56472-22-1 | |
Record name | NSC135377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, 2,2-diethyl-, dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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